

Real-Time Tracking of BODIPY-C12 in Living Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bodipy-C12*

Cat. No.: *B15556671*

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Introduction

BODIPY-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid analog widely employed for the real-time tracking of fatty acid uptake, trafficking, and metabolism in living cells.[1][2] Its excellent photophysical properties, including high quantum yield, photostability, and distinct emission spectra, make it an invaluable tool for live-cell imaging and high-throughput screening assays.[3][4] This document provides detailed application notes and protocols for utilizing **BODIPY-C12** to monitor lipid dynamics, with a focus on experimental design, data acquisition, and analysis.

BODIPY-C12 mimics natural long-chain fatty acids and is actively transported into cells where it is incorporated into various lipid species, including neutral lipids and phospholipids, primarily within lipid droplets.[5][6] This allows for the visualization and quantification of fatty acid metabolism, providing insights into cellular processes implicated in various diseases, including metabolic disorders and cancer.[7][8]

Applications

- **Monitoring Fatty Acid Uptake and Esterification:** Track the cellular uptake and subsequent esterification of long-chain fatty acids into neutral lipids stored in lipid droplets.[9][10]

- High-Throughput Screening for Fatty Acid Uptake Inhibitors: Develop and perform assays to screen for chemical compounds that inhibit fatty acid transport proteins (FATPs).[11]
- Studying Lipid Droplet Dynamics: Visualize the formation, growth, and cellular localization of lipid droplets in real-time.[12][13]
- Investigating Lipid Metabolism in Disease Models: Analyze alterations in fatty acid metabolism in various disease models, such as fatty liver disease or type 2 diabetes.[7]
- Multi-Color Live-Cell Imaging: Combine **BODIPY-C12** with other fluorescent probes to study the colocalization and interaction of lipid droplets with other organelles.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing **BODIPY-C12** for real-time tracking in living cells.

Table 1: **BODIPY-C12** Uptake and Accumulation in Human Placental Cells

Cell Type	Condition	BODIPY-C12 Accumulation (FU x μg protein ⁻¹)	Effect of Inhibitor	Reference
Cytotrophoblasts (CTB)	Control	556 \pm 128	-	[15]
Syncytiotrophoblasts (SCT)	Control	131 \pm 10.6	-	[15]
Cytotrophoblasts (CTB)	+ FBS	165 \pm 42.3	Inhibition	[15]
Cytotrophoblasts (CTB)	+ Triacsin C	394 \pm 81.2	Inhibition	[15]
Cytotrophoblasts (CTB)	+ CB-2 (FATP2 inhibitor)	339 \pm 91.2	Inhibition	[15]

FU: Fluorescence Units

Table 2: **BODIPY-C12** Incorporation into Lipid Subclasses

Cell Type	Time	Incorporation into Neutral Lipids (NL)	Incorporation into Phospholipids (PL)	Reference
HepG2 (positive control)	30 min	Detected	Detected	[5] [6]
Primary Cytotrophoblasts	30 min	Detected	Detected	[5] [6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of **BODIPY-C12** Uptake and Lipid Droplet Formation

This protocol details the steps for visualizing the real-time uptake of **BODIPY-C12** and its incorporation into lipid droplets in cultured mammalian cells using confocal microscopy.

Materials:

- **BODIPY-C12** (e.g., from Molecular Probes)
- Mammalian cell line (e.g., U2OS, HepG2, or primary cells)[\[5\]](#)[\[14\]](#)
- Cell culture medium (e.g., DMEM, non-fluorescent)[\[14\]](#)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Glass-bottom imaging dishes or 8-well plates[\[5\]](#)[\[14\]](#)
- Defatted Bovine Serum Albumin (BSA)[\[5\]](#)

- Hoechst dye (for nuclear staining)
- Nile Red or LipidTOX (for co-staining lipid droplets)[5][10]
- Spinning disc confocal microscope with environmental control (37°C, 5% CO₂)[5]

Procedure:

- Cell Culture:
 - Maintain mammalian cells in a T25 flask with appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.[14]
 - Seed cells onto glass-bottom imaging dishes or 8-well plates at a confluency of 70-80% and allow them to adhere for 12-24 hours.[7][14]
- Preparation of **BODIPY-C12** Staining Solution:
 - Prepare a 2.5 mM stock solution of **BODIPY-C12** in DMSO or methanol.[5][15]
 - Dilute the stock solution in culture medium containing 0.1% defatted BSA to a final working concentration of 2-10 µM.[5][15] Incubate the solution at 37°C for 30 minutes to allow for BSA conjugation.[5]
- Cell Staining:
 - Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[16]
 - Replace the wash buffer with the **BODIPY-C12** staining solution. For co-staining, other dyes like Nile Red (1µg/ml) can be added simultaneously or sequentially.[5]
 - Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[5][9]
- Live-Cell Imaging:
 - Mount the imaging dish on the stage of a spinning disc confocal microscope equipped with environmental control.

- Use a 488 nm laser for excitation of **BODIPY-C12** and collect emission between 500-530 nm.[\[12\]](#) For multi-color imaging, use appropriate laser lines and emission filters for other dyes (e.g., 561 nm excitation for Red C12).[\[12\]](#)[\[17\]](#)
- Acquire time-lapse images to track the dynamic process of fatty acid uptake and lipid droplet formation.

Protocol 2: Quantification of Total BODIPY-C12 Uptake using a Plate Reader

This protocol provides a high-throughput method to quantify total cellular uptake of **BODIPY-C12**.[\[5\]](#)[\[11\]](#)

Materials:

- **BODIPY-C12**
- Cells plated in a 96-well plate
- Serum-free culture medium (e.g., IMDM)[\[5\]](#)
- Defatted BSA[\[5\]](#)
- Trypan Blue solution[\[5\]](#)[\[11\]](#)
- Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 525 nm)[\[5\]](#)

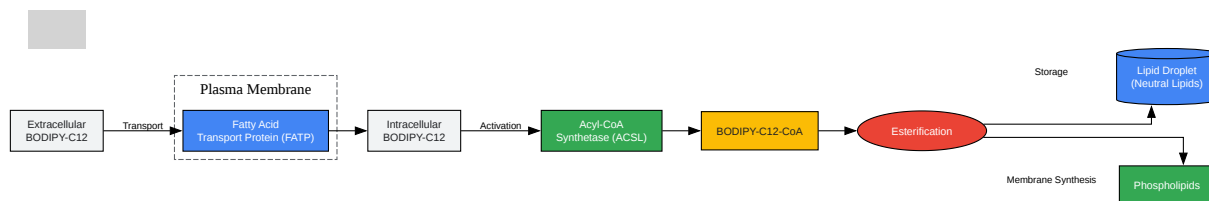
Procedure:

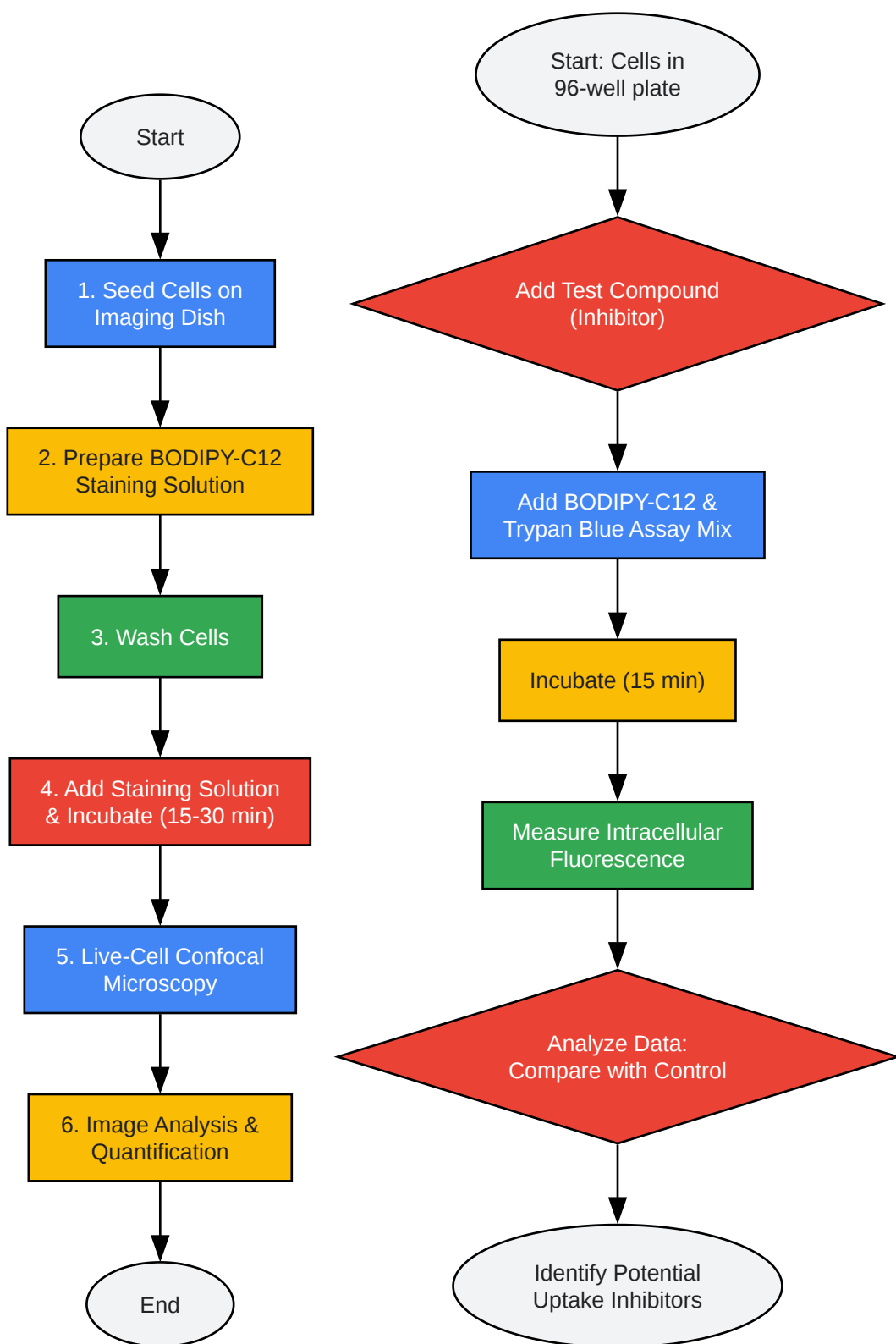
- Cell Preparation:
 - Plate cells at a density of 3.0×10^5 cells/cm² in a 96-well plate and culture as described in Protocol 1.[\[15\]](#)
 - Pre-incubate cells in 80 µL of serum-free medium for 60 minutes (with or without inhibitors).[\[5\]](#)
- Uptake Assay:

- Prepare an assay solution containing 25 μ M **BODIPY-C12**, 25 μ M defatted-BSA, and 10 mg/ml Trypan Blue in serum-free medium.[\[5\]](#) Trypan Blue quenches the fluorescence of extracellular **BODIPY-C12**.[\[11\]](#)
- Add 20 μ L of the assay solution to each well and incubate for 15 minutes at 37°C with 5% CO₂.[\[5\]](#)
- Fluorescence Measurement:
 - Measure the intracellular fluorescence using a microplate reader at an excitation of 485 nm and an emission of 525 nm.[\[5\]](#)
- Data Normalization (Optional):
 - After fluorescence measurement, the assay medium can be removed, and cells washed carefully.[\[5\]](#)
 - Cell number or protein concentration can be determined for each well to normalize the fluorescence readings.

Visualizations

Signaling Pathway of BODIPY-C12 Uptake and Metabolism





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